Faropenem Sodium Hydrate: A Technical Analysis of its Mechanism of Action in Resistant Bacterial Strains
Faropenem Sodium Hydrate: A Technical Analysis of its Mechanism of Action in Resistant Bacterial Strains
For Immediate Release
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating crisis of antimicrobial resistance necessitates a deeper understanding of novel and resilient therapeutic agents. Faropenem (B194159), an orally bioavailable penem, demonstrates a broad spectrum of activity, notably against bacterial strains resistant to other β-lactam antibiotics. This technical guide delineates the core mechanism of action of faropenem sodium hydrate (B1144303), its interactions with molecular targets in resistant bacteria, and the pathways through which resistance to faropenem itself can emerge. Through a synthesis of current research, this document provides quantitative data on its efficacy, detailed experimental protocols for its analysis, and visual representations of its molecular interactions and resistance pathways to serve as a comprehensive resource for the scientific community.
Core Mechanism of Action: Inhibition of Cell Wall Synthesis
Like all β-lactam antibiotics, faropenem's primary bactericidal effect is achieved by disrupting the synthesis of the bacterial cell wall.[1][2] The structural integrity of bacteria depends on a mesh-like polymer called peptidoglycan. The final and critical step in peptidoglycan synthesis is the cross-linking of peptide side chains, a reaction catalyzed by a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[1][3]
Faropenem's β-lactam ring mimics the D-alanine-D-alanine moiety of the natural PBP substrate.[2] This allows it to bind to the active site of PBPs, forming a stable, covalent acyl-enzyme intermediate.[2] This irreversible binding inactivates the PBP, halting the transpeptidation (cross-linking) process. The inhibition of cell wall maintenance and synthesis, particularly in actively dividing bacteria, leads to a weakened cell structure, eventual cell lysis, and bacterial death.[1]
Activity in Resistant Strains: The Critical Role of β-Lactamase Stability
A primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the drug. Faropenem's efficacy against many resistant strains stems from its high stability in the presence of a wide range of these enzymes.[4]
Faropenem is resistant to hydrolysis by nearly all common β-lactamases, including Class A (such as TEM and SHV), Class C (AmpC), and Class D enzymes, which encompass Extended-Spectrum β-Lactamases (ESBLs).[2][4] This stability allows faropenem to reach its PBP targets in bacteria that are resistant to penicillins and many cephalosporins.[5][6] Studies have shown that faropenem is significantly more stable than cephalosporins and even the carbapenem (B1253116) imipenem (B608078) against certain β-lactamases.[5][7] For instance, the rate of faropenem hydrolysis by metallo-β-lactamases (Class B) was found to be five times lower than that for imipenem.[4][5][6]
Molecular Interactions in Resistant Bacteria
Penicillin-Binding Protein (PBP) Affinity
The efficacy of faropenem is tightly linked to its high binding affinity for essential PBPs across a range of pathogens. In Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, faropenem shows a high affinity for PBP1, PBP2, and PBP3.[8] In Gram-negative bacteria such as Escherichia coli, it demonstrates the highest affinity for PBP2, a critical enzyme for maintaining cell shape, followed by PBP1A, PBP1B, and PBP3.[2][8][9] This ability to potently bind to multiple essential PBPs contributes to its broad-spectrum activity.[1]
| Bacterial Species | Order of PBP Binding Affinity (Highest to Lowest) | Reference(s) |
| Staphylococcus aureus | PBP1 > PBP3 > PBP2 | [8] |
| Streptococcus pneumoniae | PBP1 > PBP3 > PBP2 (Low affinity for PBP2X) | [8][10] |
| Escherichia coli | PBP2 > PBP1A > PBP1B > PBP3 > PBP4 | [8][9] |
| Proteus vulgaris | PBP4 > PBP1A > PBP2 > PBP3 | [8][9] |
| Serratia marcescens | Preferential binding to PBP2 and PBP4 | [8][9] |
Table 1: Summary of Faropenem's PBP Binding Affinities in Various Bacterial Species.
Activity Against ESBL and AmpC-Producing Strains
Faropenem demonstrates potent activity against many clinically relevant resistant phenotypes. It is particularly effective against ESBL-producing E. coli and Klebsiella species, including those expressing the widespread CTX-M type enzymes.[4][11][12]
| Bacterial Group | Resistance Phenotype | Modal Faropenem MIC (mg/L) | Reference(s) |
| E. coli & Klebsiella spp. | CTX-M or non-CTX-M ESBLs | 0.5 - 1.0 | [11][12] |
| E. coli & Klebsiella spp. | High-level AmpC | 0.5 - 1.0 | [11][12] |
| Enterobacter & Citrobacter spp. | ESBLs or derepressed AmpC | 2.0 - 4.0 | [11][12] |
| Serratia spp. | Derepressed AmpC | 8.0 - 16.0 | [11][12] |
| Third-Gen Cephalosporin-Resistant E. coli & K. pneumoniae | ESBL and/or AmpC | ≤1.0 (for 37 of 48 isolates) | [13] |
Table 2: In Vitro Activity of Faropenem Against Cephalosporin-Resistant Enterobacteriaceae.
Mechanisms of Resistance to Faropenem
Despite its stability, bacteria can develop resistance to faropenem through several mechanisms. Understanding these pathways is crucial for stewardship and for anticipating potential cross-resistance. The primary mechanisms include reduced permeability, enzymatic degradation by specific carbapenemases, and active efflux.[2][14][15]
-
Reduced Permeability: In Gram-negative bacteria, the primary route of entry for hydrophilic antibiotics like faropenem is through porin channels in the outer membrane. Mutations in genes encoding these porins, such as ompC in E. coli, can alter the channel's size or charge, restricting faropenem's entry into the periplasmic space.[16] This is a significant mechanism of resistance and critically, it has been shown to confer cross-resistance to other carbapenems like meropenem (B701) and ertapenem.[16]
-
Enzymatic Degradation: While stable against ESBLs and AmpC enzymes, faropenem is susceptible to hydrolysis by certain carbapenemases. These include Class B metallo-β-lactamases (e.g., IMP types) and some Class A carbapenemases (e.g., NMC-A).[2][11][12] The presence of these enzymes can lead to significant increases in the minimum inhibitory concentration (MIC) of faropenem.
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Efflux Pumps: Faropenem can be a substrate for multidrug efflux pumps. For example, in Pseudomonas aeruginosa, which has intrinsic resistance to faropenem, the MexAB-OprM efflux system actively transports the drug out of the cell.[2]
-
Target Site Modification: Alterations in the structure of PBPs can decrease the binding affinity of β-lactam antibiotics. This is a well-established resistance mechanism for penicillins and cephalosporins and can also contribute to reduced susceptibility to faropenem.[2][14]
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
-
Method: Agar or broth microdilution methods are standard (e.g., BSAC or CLSI guidelines).[11][12]
-
Procedure (Broth Microdilution):
-
Prepare serial two-fold dilutions of faropenem in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of faropenem at which there is no visible growth (turbidity).
-
β-Lactamase Stability Assay
This protocol assesses the rate at which faropenem is hydrolyzed by β-lactamase enzymes.
-
Method: Spectrophotometric analysis using crude enzyme extracts.[5][6]
-
Procedure:
-
Enzyme Preparation: Grow the β-lactamase-producing bacterial strain overnight. Harvest cells by centrifugation, resuspend in buffer, and lyse the cells (e.g., by sonication). Centrifuge the lysate at high speed to pellet cellular debris; the supernatant serves as the crude enzyme extract.[5]
-
Hydrolysis Assay: Use a chromogenic β-lactam substrate like nitrocefin, which changes color upon hydrolysis.[2][4]
-
In a cuvette or microplate well, combine the enzyme extract with a buffered solution of faropenem.
-
Measure the rate of hydrolysis by monitoring the change in absorbance at a specific wavelength over time using a spectrophotometer.
-
Compare the hydrolysis rate of faropenem to that of control antibiotics (e.g., a highly susceptible penicillin and a stable carbapenem). A low or undetectable rate of change indicates high stability.[5][6]
-
PBP Binding Affinity Assay
This protocol determines the concentration of faropenem required to inhibit binding to specific PBPs.
-
Method: Competitive binding assay using a labeled β-lactam.
-
Procedure:
-
Membrane Preparation: Grow the target bacterium to mid-log phase. Harvest cells, lyse them (e.g., via French press), and isolate the cell membrane fraction, which is rich in PBPs, by ultracentrifugation.[5]
-
Competitive Binding: Incubate standardized amounts of the membrane preparation with serial dilutions of unlabeled faropenem for a set time (e.g., 30 minutes at 30°C).[5]
-
Add a fixed, subsaturating concentration of a labeled β-lactam (e.g., fluorescent Bocillin-FL or [³H]-benzylpenicillin) to the mixture and incubate further.[5]
-
Detection: Stop the reaction and separate the PBP-antibiotic complexes via SDS-PAGE.
-
Quantification: Visualize the labeled PBPs using a fluorescence scanner or by fluorography for radiolabels. Quantify the band intensity for each PBP. The concentration of faropenem that reduces the binding of the labeled probe by 50% is determined as the IC50 value. A lower IC50 indicates a higher binding affinity.[5]
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Conclusion
Faropenem sodium hydrate presents a valuable therapeutic option due to its potent bactericidal activity and stability against many common β-lactamases that confer resistance to other antibiotics. Its core mechanism relies on the effective inhibition of multiple essential PBPs. However, the emergence of resistance through mechanisms such as porin loss, which can lead to carbapenem cross-resistance, underscores the need for judicious use and continued surveillance. The data and protocols presented in this guide offer a technical foundation for researchers engaged in the study of this antibiotic and the broader challenge of antimicrobial resistance.
References
- 1. A rapid selective extraction procedure for the outer membrane protein (OmpF) from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Two-step purification of outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple Determination of Affinity Constants of Antibodies by Competitive Immunoassays | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
- 11. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
- 12. Bacterial Total Protein and Membrane Protein Extraction Protocol - Creative Biogene [creative-biogene.com]
- 13. benchchem.com [benchchem.com]
- 14. Penicillin binding proteins-based immunoassay for the selective and quantitative determination of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. support.nanotempertech.com [support.nanotempertech.com]
